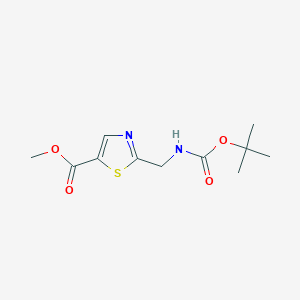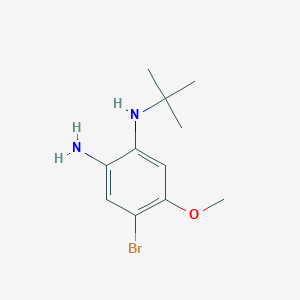
(4-Chloro-3-nitrobenzoyl)sulfamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-3-nitrobenzoyl)sulfamic acid is an organic compound that features both chloro and nitro substituents on a benzoyl sulfamic acid framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-nitrobenzoyl)sulfamic acid typically involves the reaction of 4-chloro-3-nitrobenzoic acid with sulfamic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the sulfamic acid derivative. Common dehydrating agents include thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
(4-Chloro-3-nitrobenzoyl)sulfamic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Acylation Reactions: The benzoyl group can undergo acylation reactions with nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Acylation: Reagents like acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Benzoyl Compounds: Substitution reactions yield various substituted benzoyl compounds depending on the nucleophile used.
科学的研究の応用
(4-Chloro-3-nitrobenzoyl)sulfamic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Chloro-3-nitrobenzoyl)sulfamic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chloro group can participate in substitution reactions, modifying the activity of the compound. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 4-Chloro-3-nitrobenzoic acid
- 4-Chloro-3-nitrobenzoyl chloride
- 4-Chloro-3-nitrobenzaldehyde
Uniqueness
(4-Chloro-3-nitrobenzoyl)sulfamic acid is unique due to the presence of both sulfamic acid and benzoyl functional groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of chloro and nitro substituents further enhances its versatility in chemical synthesis and potential biological activity.
特性
分子式 |
C7H5ClN2O6S |
|---|---|
分子量 |
280.64 g/mol |
IUPAC名 |
(4-chloro-3-nitrobenzoyl)sulfamic acid |
InChI |
InChI=1S/C7H5ClN2O6S/c8-5-2-1-4(3-6(5)10(12)13)7(11)9-17(14,15)16/h1-3H,(H,9,11)(H,14,15,16) |
InChIキー |
WBDUCBNYZKCTBV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)NS(=O)(=O)O)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



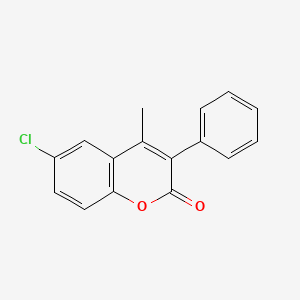

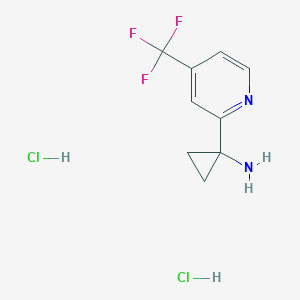
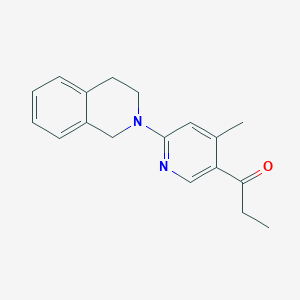

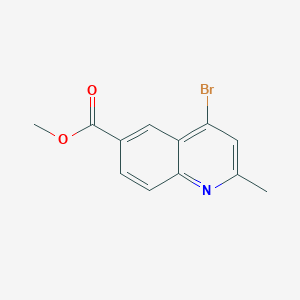
![Cyclohexanecarbonitrile, 4-phenyl-1-[(trimethylsilyl)oxy]-](/img/structure/B11847741.png)
